Epicatechin-3'-sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9S/c16-8-4-11(18)9-6-12(19)15(23-13(9)5-8)7-1-2-10(17)14(3-7)24-25(20,21)22/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSMBNMUYITMLB-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009421 | |
| Record name | Epicatechin-3'-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038922-77-8 | |
| Record name | Epicatechin-3'-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038922778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicatechin-3'-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICATECHIN-3'-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074D703K9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation of Epicatechin 3 Sulfate
Formation Pathways of Epicatechin-3'-sulfate
The generation of this compound in the body is a direct result of the metabolic processing of its precursor, (-)-epicatechin (B1671481). kcl.ac.uknih.gov This conversion is mediated by specific enzymatic pathways designed to modify xenobiotics for easier excretion.
Mammalian Phase II Conjugation: Sulfation
Sulfation is a key Phase II metabolic pathway where a sulfonate group (SO3-) is attached to a hydroxyl group of a substrate, such as (-)-epicatechin. researchgate.net This reaction, catalyzed by sulfotransferase enzymes, increases the water solubility of the compound, facilitating its elimination from the body. For flavonoids like epicatechin, sulfation is a primary route of metabolism in humans. nih.govresearchgate.netnih.gov
The sulfation of (-)-epicatechin is catalyzed by specific cytosolic sulfotransferase (SULT) enzymes. nih.govthieme-connect.com Research has identified several SULT isoforms that exhibit activity towards epicatechin. Human cytosolic sulfotransferases SULT1A1, SULT1A3, and SULT1C4 have all been shown to catalyze the sulfation of epicatechin. nih.govthieme-connect.comthieme-connect.comsci-hub.se
Studies using human liver and intestinal cytosol have pinpointed SULT1A1 as the principal isoform responsible for epicatechin sulfation in the liver, while both SULT1A1 and SULT1A3 play significant roles in the intestine. researchgate.netnih.gov Other SULT isoforms contribute very little to this specific metabolic process. nih.gov The kinetic parameters indicate that SULT1A1 is the major enzyme involved in the sulfation of epicatechin. thieme-connect.comsci-hub.se
| SULT Isoform | Tissue Location of Activity | Relative Contribution |
|---|---|---|
| SULT1A1 | Liver, Intestine | Major researchgate.netnih.govthieme-connect.comsci-hub.se |
| SULT1A3 | Intestine | Significant researchgate.netnih.gov |
| SULT1C4 | Not specified in detail for tissue, but shows activity | Active nih.govthieme-connect.comthieme-connect.comsci-hub.se |
In humans, the metabolism of (-)-epicatechin is characterized by distinct patterns when comparing sulfation, glucuronidation, and methylation. Research indicates that sulfation is a major metabolic pathway for epicatechin in the human liver and intestine. researchgate.netnih.gov
Interestingly, a significant species difference exists for glucuronidation. While rat liver microsomes efficiently glucuronidate epicatechin, this reaction is surprisingly absent in human liver and small intestinal microsomes. nih.gov This highlights sulfation as a more dominant conjugation pathway in humans for this particular flavanol.
| Metabolic Pathway | Tissue | Kinetic Activity Comparison | Reference |
|---|---|---|---|
| Sulfation | Liver | ~2-fold higher than methylation | acs.orgnih.gov |
| Sulfation | Intestine | 60- to 300-fold higher than glucuronidation | acs.orgnih.gov |
| Glucuronidation | Human Liver/Intestine | No activity observed for (-)-epicatechin | nih.gov |
| Glucuronidation | Rat Liver | Efficiently occurs for (-)-epicatechin | nih.gov |
Precursor Compound Conversion: (-)-Epicatechin
This compound is not ingested directly but is formed endogenously from its precursor, (-)-epicatechin. kcl.ac.uknih.gov (-)-Epicatechin is a flavan-3-ol (B1228485), a class of flavonoids abundant in various plant-based foods and beverages. acs.org Following consumption, (-)-epicatechin is absorbed and undergoes extensive biotransformation, with this compound emerging as one of the principal structurally related (-)-epicatechin metabolites (SREMs) found circulating in the plasma. researchgate.netnih.gov The chemical structure of (-)-epicatechin provides multiple hydroxyl groups that are potential sites for Phase II conjugation, leading to the formation of various sulfated, glucuronidated, and methylated metabolites. researchgate.netacs.org
Systemic Disposition of this compound
The journey of this compound through the body is dictated by the absorption and metabolism of its parent compound in the gastrointestinal tract.
Intestinal Absorption of Parent Epicatechin and Subsequent Sulfation
The absorption of (-)-epicatechin primarily occurs in the small intestine. researchgate.netnih.govnih.gov Studies using intestinal perfusion techniques in healthy humans have shown that a significant portion of ingested (-)-epicatechin is absorbed from the jejunum. nih.gov
During its transit across the intestinal wall, (-)-epicatechin is subjected to extensive first-pass metabolism by Phase II enzymes located in the enterocytes. nih.govmdpi.com This is where the initial sulfation takes place. Sulfotransferases within these intestinal cells, particularly SULT1A1 and SULT1A3, catalyze the addition of a sulfate (B86663) group to the epicatechin molecule. researchgate.netnih.gov
The resulting sulfated conjugates, including this compound, have two potential fates. Some are actively effluxed from the enterocytes back into the intestinal lumen. nih.gov Others are transported into the portal circulation, travel to the liver for potential further metabolism, and are then distributed systemically. plos.org Consequently, this compound, along with Epicatechin-3'-glucuronide (more prominent in some species and under certain conditions), are among the most abundant epicatechin metabolites detected in human plasma following consumption. nih.govmdpi.com
Plasma Concentrations and Temporal Profiles of this compound
After intake of (-)-epicatechin, its metabolites, including this compound, appear in the plasma. Studies have shown that this compound is one of the most abundant structurally related (-)-epicatechin metabolites (SREMs) in human plasma. nih.govnih.gov
In a study involving healthy adults who consumed a polyphenol-rich cocoa powder, the concentration of SREMs, including this compound, was measured. After a single dose, the total SREMs concentration reached 1741 ± 337 nM. nih.gov Following 28 days of daily consumption, the concentration was comparable at 1445 ± 270 nM. nih.gov Notably, this compound was identified as one of the two most abundant metabolites in all subjects. nih.gov Another study reported a maximum plasma concentration (Cmax) of 233 ± 60 nM for (-)-epicatechin 3'-sulfate. acs.org
The temporal profile indicates that SREMs can be detected in the systemic circulation as early as 15 minutes after consumption, with peak plasma concentrations generally occurring around 1 hour after ingestion. mdpi.comnih.gov
Interactive Data Table: Plasma Concentrations of Epicatechin Metabolites
| Metabolite | Cmax (nM) after single dose | Cmax (nM) after sustained supplementation | Notes |
| Total SREMs | 1741 ± 337 | 1445 ± 270 | Total of structurally related (-)-epicatechin metabolites. nih.gov |
| (-)-Epicatechin-3'-sulfate | 233 ± 60 | Not specified | One of the most abundant metabolites. nih.govacs.org |
| (-)-Epicatechin-3'-O-glucuronide | 290 ± 49 | Not specified | One of the most abundant metabolites. nih.govacs.org |
Distribution of this compound to Biological Compartments
Once in circulation, this compound and other metabolites are distributed to various tissues. While the parent compound (-)-epicatechin can associate with and be metabolized by cells like endothelial cells, its major metabolites, including this compound, are not readily taken up by these cells. kcl.ac.uknih.gov This suggests that the biological effects of epicatechin consumption may be mediated by the parent compound before it is metabolized, or by specific transport mechanisms for its metabolites.
Research has shown that after administration of radiolabeled (-)-epicatechin to rats, the absorbed flavan-3-ols are extensively distributed throughout the body. uni-duesseldorf.de In humans, despite low absorption rates of the parent compound, its metabolites have been found in various biological fluids and tissues, including plasma, urine, liver, and endothelial cells. kcl.ac.ukagriculturejournals.cz
Excretion Pathways of this compound
The primary route of excretion for this compound and other SREMs is through the urine. nih.gov After being filtered by the kidneys, these water-soluble metabolites are eliminated from the body. Studies have shown that SREMs are excreted in urine over a 24-hour period, accounting for approximately 20% of the ingested (-)-epicatechin. nih.gov The remaining portion of ingested (-)-epicatechin reaches the colon, where it is further metabolized by the gut microbiota before absorption and subsequent urinary excretion of these different metabolites. nih.gov
Comparative Metabolic Profiles Across Biological Systems
Distinctive Human Metabolic Patterns of this compound
In humans, the metabolism of (-)-epicatechin results in a specific profile of metabolites. The most prominent SREMs found in human plasma are (-)-epicatechin-3'-O-glucuronide and (-)-epicatechin-3'-sulfate. nih.govnih.gov Other significant metabolites include 3'-O-methyl-(-)-epicatechin-5-sulfate. nih.gov Interestingly, some studies have observed sex-dependent differences in metabolite profiles, with females showing higher levels of sulfate conjugates like this compound compared to males. mdpi.comnih.gov
Advanced Analytical Methodologies for Epicatechin 3 Sulfate Research
Synthesis and Characterization of Authentic Epicatechin-3'-sulfate Standards
The creation of pure, structurally confirmed standards of this compound is a foundational requirement for rigorous biomedical and pharmacokinetic research. acs.org Without these standards, the unequivocal identification and accurate quantification of metabolites in complex biological samples would be exceptionally challenging. acs.org
Chemical Synthesis Approaches
The de novo chemical synthesis of this compound is a multi-step process that allows for the production of isomerically pure compounds. A common strategy involves the use of orthogonally protected epicatechin intermediates. acs.orgresearchgate.net This approach begins with commercially available (-)-epicatechin (B1671481) and employs a series of protection and deprotection steps to ensure that sulfation occurs only at the desired 3'-hydroxyl position on the B-ring. acs.orggoogle.com
The key steps in this synthetic pathway typically include:
Protection: The hydroxyl groups other than the target 3'-OH are chemically protected to prevent them from reacting in the subsequent sulfation step. Benzyl (B1604629) ethers are commonly used as protecting groups for most phenolic hydroxyls, while a more labile group, such as a methoxymethyl (MOM) or p-methoxybenzyl (PMB) ether, is used for the specific hydroxyl group that will eventually be sulfated. researchgate.net
Selective Deprotection: The MOM or PMB group at the target position is selectively removed, exposing a single phenolic hydroxyl group. acs.org
Sulfation: The exposed hydroxyl group is then sulfated, often using a sulfur trioxide pyridine (B92270) complex.
Final Deprotection: All remaining protecting groups (e.g., benzyl ethers) are removed, typically through hydrogenolysis, to yield the final this compound product. acs.org
This meticulous, regio-controlled approach is essential for producing the specific isomer required for use as an analytical standard. google.com
Chemoenzymatic Synthesis Techniques
While chemical synthesis is a primary method for producing this compound, it can face challenges such as the instability of sulfated molecules under certain pH conditions. researchgate.net Chemoenzymatic synthesis offers an alternative pathway that can provide high specificity under milder reaction conditions. This approach utilizes enzymes, such as sulfotransferases (SULTs), which are responsible for sulfation in biological systems. mdpi.com
Human liver cytosol, which contains isoforms like SULT1A1, has been shown to efficiently sulfate (B86663) epicatechin. researchgate.net A chemoenzymatic strategy could involve incubating (-)-epicatechin with a source of sulfotransferase and a suitable sulfate donor, like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or the more accessible p-nitrophenyl sulfate (p-NPS) with aryl sulfotransferases. mdpi.comresearchgate.net The resulting product can then be purified using chromatographic techniques. nih.gov Although this method offers high regioselectivity, its application for the large-scale production of specific isomers like this compound is less documented compared to total chemical synthesis. researchgate.net
Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance Spectroscopy)
Once synthesized, the definitive confirmation of the compound's structure and the assessment of its purity are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. acs.org
One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to assign all proton (¹H) and carbon (¹³C) signals in the molecule's spectrum. acs.org The position of the sulfate group is confirmed by observing characteristic shifts in the ¹³C NMR spectrum compared to the parent epicatechin molecule. Specifically, sulfation at the 3' position induces a notable upfield shift (to a lower ppm value) for the carbon atom bearing the sulfate group (C-3') and downfield shifts for the adjacent carbons (C-2' and C-4'). acs.org
| Position | ¹³C Chemical Shift (ppm) for (-)-Epicatechin | ¹³C Chemical Shift (ppm) for this compound | Change (Δδ) |
| C-2' | 115.1 | 119.3 | +4.2 |
| C-3' | 145.1 | 137.2 | -7.9 |
| C-4' | 145.1 | 148.6 | +3.5 |
| C-5' | 115.6 | 115.5 | -0.1 |
| C-6' | 118.9 | 126.7 | +7.8 |
| Data derived from DMSO-d₆ solvent. Source: acs.org |
Purity is typically assessed using high-performance liquid chromatography coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS). researchgate.net A pure standard should appear as a single, sharp peak in the chromatogram.
Chromatographic and Mass Spectrometric Quantification and Identification
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the state-of-the-art technique for the sensitive and specific quantification of this compound in biological samples. nih.govresearchgate.net The high pressures and small particle columns used in UHPLC allow for faster analysis times and improved resolution compared to conventional HPLC. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
Method optimization is key to achieving the necessary separation of this compound from its parent compound and other closely related isomers, such as epicatechin-4'-sulfate or epicatechin-7-sulfate.
The choice of the stationary phase within the UHPLC column is the most critical factor for achieving the desired separation. Because epicatechin and its metabolites are structurally similar polar compounds, selecting a column that can exploit subtle differences in their chemical properties is essential.
Reversed-Phase C18: The octadecylsilane (B103800) (C18) stationary phase is the most common choice in reversed-phase chromatography and is widely used for the analysis of catechins. nih.govnih.gov It separates compounds primarily based on hydrophobicity. While effective, it may not always provide sufficient resolution for all isomeric metabolites under simple mobile phase conditions.
Pentafluorophenyl (PFP): PFP, or F5, columns offer an alternative and often orthogonal selectivity compared to C18. sigmaaldrich.com The pentafluorophenylpropyl stationary phase provides multiple interaction mechanisms, including hydrophobicity, pi-pi interactions, dipole-dipole, and ion-exchange. uhplcs.comfortis-technologies.com The electron-deficient phenyl ring of the PFP phase interacts strongly with aromatic and halogenated compounds, making it particularly effective for separating complex mixtures of structurally similar flavonoids and phenolic compounds. uhplcs.commtc-usa.com This alternative selectivity can be crucial for resolving isomeric epicatechin sulfates that are difficult to separate on a standard C18 column. fortis-technologies.com
Phenyl: Phenyl-based stationary phases, such as the Agilent Eclipse XDB-Phenyl, provide intermediate polarity and selectivity between C18 and PFP. They are also used for the analysis of epicatechin sulfates, leveraging pi-pi interactions with the aromatic rings of the analytes. acs.org
The selection process involves testing different column chemistries with varied mobile phase compositions (typically gradients of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid) to achieve baseline separation of all target analytes.
| Column Brand/Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Application Note |
| TARGA C18 | C18 (Octadecylsilane) | 5 | 250 x 4.6 | Separation of catechin (B1668976) and epicatechin in chocolates. nih.gov |
| Agilent Eclipse XDB-Phenyl | Phenyl | - | - | Analysis of synthesized epicatechin sulfates. acs.org |
| Ascentis Express F5 | PFP (Pentafluorophenyl) | 2.7 | 100 x 2.1 | Separation of various phenolic compounds, offering alternative selectivity to C18. informahealthcare.com |
| Acquity UPLC BEH C18 | C18 (Octadecylsilane) | 1.7 | - | General UHPLC analysis for rapid separation of metabolites. researchgate.net |
Mobile Phase Compositions and Gradient Elution Strategies
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the foundational technique for the separation of this compound from its parent compound and other metabolites. nih.gov The success of this separation hinges on the careful selection of mobile phase compositions and the strategic implementation of gradient elution.
Typically, the mobile phase consists of two solvents: an aqueous component (Eluent A) and an organic component (Eluent B). researchgate.net
Eluent A (Aqueous): This is most commonly highly purified water, acidified to improve peak shape and influence the ionization of the analyte. Common acidifying agents include formic acid, acetic acid, or orthophosphoric acid, usually at low concentrations ranging from 0.01% to 0.3% (v/v). researchgate.netscielo.brresearchgate.net
Eluent B (Organic): Acetonitrile is a widely used organic solvent due to its low viscosity and UV transparency. thermofisher.com Methanol can also be used as an alternative. scielo.br
Due to the complexity of biological samples and the presence of numerous structurally similar flavonoid metabolites, an isocratic elution (constant mobile phase composition) is generally insufficient. Therefore, a gradient elution strategy is employed, where the proportion of the organic solvent (Eluent B) is gradually increased over the course of the analytical run. researchgate.netresearchgate.net This allows for the effective separation of compounds with a wide range of polarities.
A typical gradient program starts with a high percentage of the aqueous phase to retain polar compounds, followed by a systematic increase in the organic phase to elute more non-polar compounds.
Table 1: Example of a Gradient Elution Program for Catechin Metabolite Analysis
| Time (minutes) | % Eluent A (e.g., Water + 0.1% Formic Acid) | % Eluent B (e.g., Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
This table represents a generalized gradient profile. Specific timings and percentages are optimized based on the column chemistry, hardware, and the specific matrix being analyzed.
Tandem Mass Spectrometry (MS/MS) Method Development
Tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective detection of metabolites like this compound, especially at the low concentrations found in biological fluids. nih.gov
Electrospray Ionization (ESI) Parameters (e.g., Negative Ion Mode)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of labile molecules. illinois.edu For sulfated flavonoids, ESI is typically operated in the negative ion mode . researchgate.netplos.orgsemanticscholar.org In this mode, the analyte molecule is deprotonated to form a negatively charged ion, [M-H]⁻. The acidic nature of the sulfate group makes this process highly efficient. Optimization of ESI source parameters is critical to maximize signal intensity.
Table 2: Typical ESI Parameters for this compound Analysis (Negative Mode)
| Parameter | Typical Value/Range | Purpose |
|---|---|---|
| Capillary Voltage | -3.0 to -4.5 kV | Creates the electric field necessary for electrospray. plos.orgnih.gov |
| Source Temperature | 120-150 °C | Aids in the initial desolvation of droplets. plos.orgacs.org |
| Desolvation Temperature | 350-625 °C | Facilitates the evaporation of solvent from droplets to release ions. plos.orgacs.org |
| Cone Gas Flow | ~50 L/hr | Prevents solvent droplets from entering the mass analyzer. plos.org |
| Desolvation Gas Flow | 600-1100 L/hr | A high flow of inert gas (usually nitrogen) that aids in solvent evaporation. plos.org |
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly selective and sensitive MS/MS technique performed on triple quadrupole mass spectrometers. wikipedia.orgcuni.cz In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is then selected in the third quadrupole (Q3) for detection. nih.gov This precursor-to-product ion pair is called a "transition". wikipedia.org
For this compound (C₁₅H₁₄O₉S, molecular weight 370.3 g/mol ), the deprotonated molecule [M-H]⁻ has a mass-to-charge ratio (m/z) of 369.04. nih.gov This serves as the precursor ion. Collision-induced dissociation (CID) primarily causes the loss of the sulfate group (SO₃, 80 Da), resulting in the deprotonated epicatechin molecule as a major product ion at m/z 289.07. Additional fragments from the epicatechin backbone can also be monitored for confirmation. plos.org
Table 3: Key MRM Transitions for this compound
| Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Fragmentation Event | Use |
|---|---|---|---|
| 369.0 | 289.0 | Loss of SO₃ | Quantification (primary) |
| 369.0 | 245.0 | Loss of SO₃ and C₂H₄O | Qualification (confirmatory) |
| 289.0 | 245.0 | Loss of C₂H₄O from epicatechin backbone | Transition for parent epicatechin plos.org |
| 289.0 | 179.0 | Fission of the C-ring | Transition for parent epicatechin plos.org |
Collision Energy and Cone Voltage Optimization
To achieve maximum sensitivity for a given MRM transition, the instrumental parameters that control ion transmission and fragmentation must be optimized.
Cone Voltage (or Declustering Potential): This voltage is applied at the ion source interface and helps to desolvate ions and prevent the formation of clusters. An optimized cone voltage maximizes the intensity of the precursor ion entering the quadrupole. Typical values for related compounds range from 20 to 50 V. plos.orgwur.nl
Collision Energy (CE): This is the kinetic energy applied to the precursor ions as they enter the collision cell, which controls the degree of fragmentation. If the CE is too low, fragmentation will be inefficient; if it is too high, the desired product ion may be fragmented further, reducing the signal. Each MRM transition has its own optimal collision energy. For catechin derivatives, this often falls within the 15 to 25 eV range. plos.org
These parameters are typically optimized by infusing a standard solution of the analyte and systematically varying the voltages while monitoring the resulting signal intensity for each transition.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). mdpi.com This capability is invaluable for the unambiguous characterization of metabolites.
While MRM is excellent for quantifying known compounds, HRMS is superior for identifying unknown metabolites or confirming the elemental composition of a compound. For this compound, HRMS can measure the mass of the [M-H]⁻ ion as 369.03585 Da. nih.gov This experimentally determined accurate mass can then be compared to the theoretical mass calculated for the elemental formula C₁₅H₁₃O₉S⁻. A close match provides high confidence in the compound's identity, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net Furthermore, the high resolution allows for the accurate mass measurement of fragment ions, aiding in the elucidation of fragmentation pathways and structural confirmation. mdpi.com
Rigorous Sample Preparation and Extraction Protocols for Biological Matrices
Biological matrices such as plasma and urine are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with analysis. nih.gov Therefore, a robust sample preparation protocol is essential to extract this compound, remove interferences, and concentrate the analyte before injection into the LC-MS system. nih.gov
Commonly employed techniques include:
Protein Precipitation (for plasma/serum): This is often the first step for blood-based samples. A cold organic solvent, such as acetonitrile, is added to the sample to denature and precipitate the majority of proteins. monash.edu The sample is then centrifuged, and the clear supernatant containing the analyte is collected.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous and an organic phase). While effective, it can be solvent-intensive.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleanup and concentration. mdpi.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
Loading: The sample (e.g., urine or protein-precipitated plasma) is loaded onto the SPE cartridge.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the analyte.
Elution: The analyte of interest, this compound, is eluted from the cartridge using a small volume of a strong organic solvent.
A combined approach is often most effective. For instance, a study on catechin metabolites in urine utilized an initial extraction with ethyl acetate (B1210297) followed by protein precipitation with acetonitrile, which yielded good recovery for epicatechin-sulfate (91±7%). monash.edu The choice of SPE sorbent and solvents depends on the physicochemical properties of the analyte. For this compound, reversed-phase (e.g., C18) or mixed-mode anion exchange sorbents are suitable choices.
Processing of Urine Samples
Urine is a primary matrix for assessing the excretion of epicatechin metabolites. The processing of urine samples aims to concentrate the analyte and remove interfering substances. A common workflow involves enzymatic hydrolysis, extraction, and concentration.
Initially, urine samples may be treated with a β-glucuronidase/sulfatase enzyme mixture to deconjugate metabolites back to their aglycone form nih.gov. However, research has shown that commercial sulfatases can be ineffective at hydrolyzing epicatechin sulfates and methylepicatechin sulfates nih.gov. This incomplete hydrolysis can lead to a significant underestimation of bioavailability nih.gov. Consequently, modern analytical approaches often favor the direct quantification of sulfated metabolites without an enzymatic hydrolysis step nih.govacs.org.
For extraction, solid-phase extraction (SPE) is a widely used technique. Alternatively, liquid-liquid extraction (LLE) with solvents like ethyl acetate can be employed after acidification of the urine sample nih.gov. Following extraction, the solvent is typically evaporated to dryness under nitrogen, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis researchgate.net. The use of stable-isotope-labeled internal standards, such as epicatechin-2,3,4-¹³C₃, is crucial to correct for matrix effects and variations in extraction efficiency, thereby improving the accuracy of quantification researchgate.net.
Processing of Plasma Samples
Plasma analysis provides critical data on the absorption and systemic distribution of this compound. Due to the high protein content of plasma, a protein precipitation step is essential to prevent column clogging and interference during analysis. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample.
Following the addition of the solvent, the sample is vortexed and centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the metabolites of interest, can be directly injected into the LC-MS/MS system or subjected to further cleanup and concentration using SPE researchgate.net. As with urine, direct measurement of the sulfated conjugate is often preferred over enzymatic hydrolysis due to the unreliability of sulfatase enzymes nih.gov. The final extract is evaporated and reconstituted in the mobile phase for analysis nih.govresearchgate.net.
Preparation of Cellular and Tissue Extracts
Investigating the effects of this compound at the cellular level requires efficient extraction from cell cultures or tissue homogenates. The general procedure involves cell lysis and extraction of the analyte from the complex cellular matrix.
For cultured cells, after an incubation period, the cells are typically washed with phosphate-buffered saline to remove extracellular contaminants. Lysis and extraction can be performed in a single step using an organic solvent like 50% methanol researchgate.net. For tissue samples, the tissue must first be homogenized in a suitable buffer to break down the cellular structure.
Following homogenization or cell lysis, a protein precipitation and extraction step, similar to that used for plasma samples, is performed using an organic solvent. The mixture is centrifuged to separate the insoluble cellular debris and precipitated proteins from the supernatant containing the analyte. The supernatant is then collected, concentrated, and prepared for LC-MS/MS analysis. The complexity of these matrices necessitates careful method development to minimize matrix effects and ensure accurate quantification.
Analytical Method Validation and Performance Metrics
The validation of any analytical method is critical to ensure that the data generated are reliable, reproducible, and accurate. For this compound, this involves establishing key performance metrics as defined by international guidelines. While specific validation data for this compound is not always reported independently, the metrics established for the parent compound, epicatechin, provide a benchmark for what is achievable with optimized LC-MS/MS methods.
Determination of Limits of Quantification and Detection
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These are typically determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve nih.govresearchgate.netd-nb.info. Given that plasma concentrations of epicatechin metabolites are in the nanomolar range, highly sensitive methods are required researchgate.netnih.gov.
| Analyte | Matrix | LOD | LOQ | Reference |
| Epicatechin | Chocolate | 0.15 µg/mL | 0.45 µg/mL | nih.gov |
| Epicatechin | Urine | - | 0.10 µM | nih.gov |
| Epicatechin | Red Rice | 0.034 µg/mL | 0.112 µg/mL | researchgate.net |
| Epicatechin | General | 28.61 µg/mL | 86.77 µg/mL | researchgate.net |
| Epicatechin | Plasma | - | ~1 nmol/L | researchgate.net |
Evaluation of Extraction Efficiency and Recovery
Extraction recovery is a measure of the efficiency of the entire sample preparation process. It is determined by comparing the analytical response of an analyte that has been added to a blank matrix and subjected to the full extraction procedure with the response of a standard solution at the same concentration researchgate.net. High and consistent recovery is essential for accurate quantification. Studies on epicatechin and related flavanols have demonstrated that high recovery rates are achievable with optimized extraction protocols. The urinary recovery of structurally related (-)-epicatechin metabolites (SREMs), which includes this compound, has been reported to be around 10% of the ingested dose over 24 hours nih.gov.
| Analyte | Matrix | Recovery Rate (%) | Reference |
| Epicatechin | Chocolate | 99.48 - 100.26 | nih.gov |
| Epicatechin | Leaf Extracts | 99.08 - 99.75 | scielo.br |
| Epicatechin | Vinegar | 98.8 - 108.4 | mdpi.com |
| Epicatechin | Red Rice | 100.72 - 118.67 | researchgate.net |
| Epicatechin | General | 99.32 | researchgate.net |
| SREMs* | 24h Urine | ~10 | nih.gov |
*Structurally Related (-)-Epicatechin Metabolites, including this compound
Assessment of Inter-assay and Intra-assay Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-assay precision (repeatability) evaluates precision within a single analytical run, while inter-assay precision (intermediate precision) assesses it across different runs on different days salimetrics.comnih.gov.
Accuracy is the closeness of the analytical result to the true or accepted value. It is often assessed through recovery studies by spiking the matrix with a known concentration of the analyte scielo.br. For bioanalytical methods, precision values (CV) should ideally be less than 15%, and accuracy should be within ±15% of the nominal value (or ±20% at the LOQ) researchgate.net.
| Analyte | Matrix | Parameter | Value (% CV or % of Nominal) | Reference |
| Epicatechin | Urine | Intra-assay Precision (CV) | 6.0 | nih.gov |
| Epicatechin | Urine | Inter-assay Precision (CV) | 17.5 | nih.gov |
| CUT-EE | Plasma & Brain | Intra-assay Precision (CV) | < 15 | researchgate.net |
| CUT-EE | Plasma & Brain | Inter-assay Precision (CV) | < 15 | researchgate.net |
| CUT-EE | Plasma & Brain | Intra-assay Accuracy | within 15 | researchgate.net |
| CUT-EE | Plasma & Brain | Inter-assay Accuracy | within 15 | researchgate.net |
*Data for a different compound (CUT-EE) shown to illustrate typical acceptance criteria for precision and accuracy in bioanalysis.
Cellular and Molecular Investigations of Epicatechin 3 Sulfate
In Vitro Assessment of Biological Activities of Sulfated Epicatechin Metabolites
The biological activities of Epicatechin-3'-sulfate, a significant metabolite of (-)-epicatechin (B1671481), have been the subject of in vitro investigations to understand its potential health effects. These studies primarily focus on its antioxidant and anti-inflammatory capacities, comparing them to its parent compound and other metabolites.
Evaluation of Antioxidant Capacity
The antioxidant potential of this compound has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) and the Trolox Equivalent Antioxidant Capacity (TEAC) assay with the ABTS radical cation. Research indicates that the sulfation of epicatechin generally leads to a decrease in its antioxidant activity compared to the parent compound.
A study that synthesized and tested various sulfated epicatechin metabolites found that the position of the sulfate (B86663) group significantly influences the antioxidant capacity. Specifically, sulfation on the B-ring of the flavonoid structure, as is the case with this compound, results in a more pronounced reduction in antioxidant activity than sulfation on the A-ring. Despite this decrease, sulfated epicatechin metabolites, including this compound, have been shown to still possess notable radical scavenging activity, in some cases superior to that of α-tocopherol, a well-known antioxidant. nih.govhuji.ac.il
The following table summarizes the antioxidant capacity of this compound compared to its parent compound, (-)-epicatechin, from a key in vitro study.
| Compound | FRAP Value (TEAC) | ABTS Value (TEAC) |
|---|---|---|
| (-)-Epicatechin | 2.45 ± 0.11 | 2.09 ± 0.05 |
| This compound | 1.15 ± 0.03 | 1.30 ± 0.04 |
Data is presented as Trolox Equivalent Antioxidant Capacity (TEAC) values (mean ± SD). Data sourced from a study evaluating synthesized epicatechin metabolites. nih.govhuji.ac.il
Assessment of Anti-inflammatory Modulatory Effects (e.g., Nitric Oxide Production Inhibition)
The anti-inflammatory properties of this compound have been investigated by assessing its ability to modulate inflammatory pathways, such as the production of nitric oxide (NO). Excessive NO production is a hallmark of inflammation.
In vitro studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response have shown that sulfated epicatechin metabolites can inhibit NO production. Interestingly, while the parent compound (-)-epicatechin showed little to no effect on NO production in some experimental setups, its sulfated metabolites, including this compound, exhibited a dose-dependent inhibitory effect on NO synthesis. This suggests that the sulfation of epicatechin may confer specific anti-inflammatory properties that are distinct from the parent flavanol. nih.govhuji.ac.il
Elucidation of Mechanisms of Action in Cellular Models
Understanding the mechanisms through which this compound exerts its biological effects requires detailed investigation into its interaction with cells, including its uptake, metabolism, and its influence on gene and protein expression.
Cellular Uptake and Intracellular Metabolic Fate in Diverse Cell Lines (e.g., Human Endothelial Cells, Hepatocytes, Intestinal Epithelial Cells)
A critical aspect of the bioactivity of any metabolite is its ability to be taken up by cells. Studies investigating the cellular uptake of this compound have utilized various cell models, including human umbilical vein endothelial cells (HUVECs), the human liver cancer cell line HepG2, and the human colon adenocarcinoma cell line Caco-2, which is a well-established model for the intestinal barrier.
Research has consistently shown that while the parent compound, (-)-epicatechin, is readily taken up by these cell lines, its sulfated metabolite, this compound, is not. This lack of cellular uptake for the sulfated form suggests that its biological effects may be mediated through interactions with the cell membrane or that it may act as a circulating reservoir that can be deconjugated to the more readily absorbed aglycone form in specific tissues. In Caco-2 cells, it has been observed that after the uptake of (-)-epicatechin, it can be metabolized intracellularly to form conjugates, including 3'-O-sulfate-epicatechin, which are then effluxed from the cells.
This compound Modulation of Gene Expression (mRNA, microRNA, long non-coding RNA)
The direct effects of pure this compound on the expression of messenger RNA (mRNA), microRNA (miRNA), and long non-coding RNA (lncRNA) have not been extensively studied. Most of the available research has focused on the parent compound, (-)-epicatechin, or on mixtures of its metabolites.
However, there is emerging evidence to suggest that sulfated epicatechin metabolites could play a role in modulating gene expression through epigenetic mechanisms. A study using in silico docking and molecular modeling has demonstrated that various sulfated and glucuronidated metabolites of (-)-epicatechin, which would include this compound, can favorably bind to DNA methyltransferases (DNMTs). nih.govhuji.ac.il DNMTs are enzymes that play a crucial role in DNA methylation, an epigenetic modification that can alter gene expression without changing the DNA sequence. This binding suggests a potential mechanism by which these metabolites could influence gene expression in cells, such as endothelial cells, by altering DNA methylation patterns in gene networks that control important vascular processes. nih.govhuji.ac.il Further research is needed to specifically delineate the effects of this compound on the transcriptome.
Influence on Protein Expression and Functional Activity
Similar to gene expression studies, research on the direct influence of this compound on protein expression and functional activity is limited. The majority of studies have been conducted with (-)-epicatechin or mixtures of its metabolites.
One study investigated the effects of a mixture of the most abundant (-)-epicatechin metabolites found in human plasma, which included (-)-epicatechin-3'-sulfate, on triglyceride metabolism in HepG2 cells. The results indicated that this mixture of metabolites did not significantly affect the expression of diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This is in contrast to the parent compound, (-)-epicatechin, which was shown to increase the expression of this protein. These findings suggest that the metabolic conversion of epicatechin to its sulfated and glucuronidated forms can alter its biological activity at the protein level.
Regulation of Intracellular Signaling Pathways and Cellular Processes (e.g., Cell Adhesion, Cytoskeleton Organization, Focal Adhesion)
As a significant metabolite of (-)-epicatechin, this compound is implicated in the modulation of various cellular functions integral to vascular health. Research investigating the bioactivity of major in vivo epicatechin metabolites has revealed their capacity to induce genomic modifications in endothelial cells. These modifications influence complex cellular pathways, including those governing cell adhesion, cytoskeleton organization, and focal adhesion.
Studies on human brain microvascular endothelial cells have shown that structurally related epicatechin metabolites can modulate pathways that regulate endothelial permeability and interactions with immune cells. This involves changes in gene networks that control cell adhesion and extravasation. Furthermore, the parent compound, (-)-epicatechin, has been shown to directly affect cytoskeleton proteins, which in turn alters cellular functions associated with cytoskeletal integrity, such as adhesion and migration. nih.gov While direct studies isolating the effects of this compound are limited, its role as a primary metabolite suggests it is a contributing factor to the observed regulation of these crucial cellular processes that depend on the dynamic organization of the cytoskeleton and cell adhesion complexes.
Identification of Specific Molecular Targets and Ligand Interactions
Identifying the precise molecular targets of this compound is crucial for understanding its mechanisms of action. A combination of computational modeling and experimental strategies has begun to elucidate how this metabolite interacts with specific biological receptors.
Computational docking simulations are instrumental in predicting the binding affinity and orientation of ligands like this compound to protein targets.
DNA Gyrase B: To date, specific molecular docking studies evaluating the interaction between this compound and the DNA Gyrase B subunit are not prominent in the available scientific literature. Research in this area has focused on other novel inhibitors targeting the ATP-binding site of this bacterial enzyme. nih.govnih.gov
Estrogen Receptor: Significant in silico research has been conducted on the interaction between (-)-epicatechin metabolites and the G protein-coupled estrogen receptor (GPER). nih.govresearchgate.net These studies have demonstrated that this compound (E3'S) exhibits a favorable binding affinity for GPER. nih.govresearchgate.net Molecular mechanics/generalized Born surface area (MMGBSA) analysis, which calculates binding free energy, revealed a binding affinity energy of -28.95 kcal/mol for the this compound and GPER complex. researchgate.net Density functional theory (DFT) calculations suggest that the presence of the sulfate group may increase the reactivity of the metabolite, potentially favoring its interaction with the receptor. nih.gov
Epidermal Growth Factor Receptor (EGFR): While direct docking studies of this compound with EGFR are not widely documented, a functional link has been established. The activation of GPER by the parent compound, (-)-epicatechin, has been shown to be dependent on the transactivation of the EGFR. nih.gov This suggests that the effects of this compound, potentially mediated through GPER, could be linked to the EGFR signaling axis. nih.gov Docking studies on other catechin (B1668976) derivatives, such as epicatechin gallate, have shown strong binding energies with the EGFR, indicating that the core flavanol structure is capable of interacting with this receptor. unsri.ac.id
HER2 Kinase Domain: Computational studies have explored the interaction of the parent compound, (-)-epicatechin, with the Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net These analyses indicate that (-)-epicatechin can fit within the binding site of the HER2 kinase domain. researchgate.net However, specific docking simulations and binding affinity calculations for the this compound metabolite with the HER2 kinase domain have not been specifically reported.
| Metabolite | Binding Affinity (Rigid Docking, kcal/mol) | Binding Affinity (Flexible Docking, kcal/mol) | MMGBSA Binding Affinity Energy (kcal/mol) |
|---|---|---|---|
| (-)-Epicatechin | -7.6 | -7.7 | -26.98 |
| This compound (E3'S) | -8.0 | -8.5 | -28.95 |
| (-)-Epicatechin-3′-O-glucuronide (E3′G) | -8.9 | -9.1 | -34.02 |
| 3′-O-metyl-(-)-Epicatechin-5-sulfate (3′ME5S) | -8.1 | -8.4 | -37.61 |
The predictions generated from computational docking studies require experimental validation to confirm their biological relevance. A variety of in vitro and cell-based assays are employed for this purpose. A primary validation method involves biophysical binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which can directly measure the binding affinity and kinetics between the compound and the purified target protein.
Functional assays provide an alternative and complementary validation strategy. These experiments assess whether the predicted binding of the compound to its target translates into a measurable biological effect. For instance, if docking studies predict that this compound binds to a specific receptor kinase, a cell-based assay could be used to measure the phosphorylation of downstream signaling proteins following exposure to the compound. The use of selective receptor antagonists or inhibitors can further validate the interaction; if the compound's effect is blocked in the presence of a known inhibitor, it provides strong evidence that the effect is mediated through that specific target. nih.gov Similarly, techniques like siRNA-mediated gene silencing can be used to knock down the expression of the target receptor, which should abolish the biological response to the compound if the interaction is specific. nih.gov
Epicatechin 3 Sulfate As a Research Biomarker
Utility as a Recovery Biomarker for Dietary Flavan-3-ol (B1228485) Intake
The accurate measurement of dietary intake is a considerable challenge in nutritional research, often relying on self-reported data which can be prone to inaccuracies. Recovery biomarkers, which are based on the analysis of specific metabolites in biological samples, offer a more objective assessment of intake. Epicatechin-3'-sulfate, as part of a panel of structurally related (-)-epicatechin (B1671481) metabolites (SREMs), has been validated as a reliable recovery biomarker for (-)-epicatechin and, by extension, flavan-3-ol consumption.
Research has demonstrated a strong dose-dependent relationship between the intake of (-)-epicatechin and the urinary excretion of SREMs, including this compound. In a comprehensive evaluation, the sum of urinary (-)-epicatechin-3'-glucuronide, (-)-epicatechin-3'-sulfate, and 3'-O-methyl-(-)-epicatechin-5-sulfate (collectively termed SREM) showed a very strong correlation with the amount of (-)-epicatechin ingested, with a coefficient of determination (R²) of 0.86. nih.gov This indicates that approximately 86% of the variation in the urinary excretion of these metabolites can be explained by the intake of (-)-epicatechin.
Further studies have quantified the recovery of ingested (-)-epicatechin in the form of these metabolites. The median recovery of (-)-epicatechin as SREM in 24-hour urine was found to be 10%, with an interquartile range of 7–13%. nih.gov This consistent recovery rate allows researchers to estimate dietary intake of (-)-epicatechin from urinary metabolite concentrations with a reasonable degree of accuracy.
The table below summarizes key findings from a study validating the use of SREM as a biomarker for (-)-epicatechin intake.
| Parameter | Value | Reference |
| Correlation with (-)-epicatechin intake (R²) | 0.86 (95% CI: 0.81–0.92) | nih.gov |
| Median 24-hour urinary recovery | 10% (IQR: 7–13%) | nih.gov |
These validation metrics underscore the suitability of this compound, as a component of the SREM panel, for objectively quantifying the intake of dietary flavan-3-ols in controlled research settings.
Application in Large-Scale Observational Studies and Epidemiological Research
The validation of this compound and other SREMs as reliable biomarkers of flavan-3-ol intake has paved the way for their application in large-scale observational studies and epidemiological research. Such studies are crucial for understanding the long-term health effects of habitual dietary patterns in diverse populations. By providing an objective measure of intake, these biomarkers help to overcome the limitations of traditional dietary assessment methods like food frequency questionnaires.
One of the most significant applications of these biomarkers has been within the European Prospective Investigation into Cancer and Nutrition (EPIC) study, a large multi-center cohort study investigating the relationship between diet, lifestyle, and cancer, as well as other chronic diseases. richarddollconsortium.orgresearchgate.net The analysis of biological samples from EPIC participants allows for the correlation of biomarker-quantified dietary exposures with health outcomes.
The practicality of using SREMs in large cohorts has been demonstrated in the EPIC Norfolk cohort, which includes over 24,000 participants. In this population, SREMs, including this compound, were detected in the majority of individuals, with 83% of the 24,341 participants having detectable levels. The mean concentration of SREM in this cohort was found to be 2.4 ± 3.2 µmol/L. nih.gov The widespread presence of these metabolites in a large, free-living population confirms that they are suitable for use in epidemiological research to rank individuals according to their flavan-3-ol intake.
The implementation of these biomarkers in large-scale studies is pivotal for investigating the associations between flavan-3-ol consumption and the risk of chronic diseases such as cardiovascular disease and certain types of cancer. nih.gov While many epidemiological studies have historically relied on self-reported intake of flavan-3-ol-rich foods like tea and cocoa, the use of objective biomarkers like this compound is expected to provide more robust and reliable insights into these diet-disease relationships. mdpi.com
The table below presents data on the prevalence and concentration of SREM in the EPIC Norfolk cohort.
| Cohort | Number of Participants | Percentage with Detectable SREM | Mean SREM Concentration (µmol/L) | Reference |
| EPIC Norfolk | 24,341 | 83% | 2.4 ± 3.2 | nih.gov |
The successful measurement of this compound and other SREMs in large observational studies like EPIC marks a significant advancement in nutritional epidemiology, enabling a more accurate assessment of the role of dietary flavan-3-ols in health and disease.
Future Research Directions and Emerging Paradigms for Epicatechin 3 Sulfate
Addressing Methodological Inconsistencies and Inter-laboratory Discrepancies in Epicatechin-3'-sulfate Quantification
A significant hurdle in accurately determining the bioavailability and physiological concentrations of this compound lies in the analytical methodologies employed. Historically, many studies have relied on indirect quantification methods that involve enzymatic hydrolysis of conjugated metabolites back to the aglycone, (-)-epicatechin (B1671481), prior to analysis. However, substantial evidence has revealed that human O-sulfated metabolites of (-)-epicatechin are poor substrates for commercially available arylsulfatases.
This incomplete hydrolysis leads to a significant underestimation of the total amount of sulfated epicatechin metabolites, including this compound, present in biological samples. Research has shown that even with increased enzyme quantities, optimized pH, and extended incubation periods, a substantial portion of epicatechin monosulfates remains unhydrolyzed.
These findings highlight a critical methodological inconsistency that has likely led to discrepancies in reported bioavailability data across different laboratories. To overcome these challenges, future research must prioritize the development and validation of direct quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), using authenticated synthetic standards for this compound. This will enable more accurate and reproducible measurements, fostering a clearer understanding of the pharmacokinetics of this key metabolite.
Table 1: Challenges in this compound Quantification
| Challenge | Description | Implication | Recommended Approach |
| Incomplete Enzymatic Hydrolysis | Commercial sulfatases do not efficiently hydrolyze epicatechin sulfates. | Underestimation of bioavailability and circulating concentrations. | Direct quantification using LC-MS/MS. |
| Lack of Standardized Protocols | Variations in enzyme source, incubation conditions (pH, time), and analytical platforms. | Inter-laboratory discrepancies and difficulty in comparing results across studies. | Development and adoption of standardized, validated analytical methods. |
| Availability of Authentic Standards | Limited commercial availability of pure this compound for use as a reference standard. | Difficulty in accurate calibration and validation of analytical methods. | Increased chemical synthesis and characterization of metabolite standards. |
Comprehensive Investigation of Deconjugation Mechanisms and Their Physiological Significance
The process of deconjugation, whereby the sulfate (B86663) group is removed from this compound to release the parent aglycone, (-)-epicatechin, is a critical yet poorly understood aspect of its biological fate. While conjugation is generally considered a detoxification pathway that facilitates excretion, emerging evidence suggests that deconjugation may occur at specific target tissues, potentially representing a mechanism for localized bioactivity.
For some flavonoids, this conjugation-deconjugation cycle appears to be a prerequisite for their biological effects, with conjugated forms acting as transport moieties that deliver the more active aglycone to specific sites. Whether a similar paradigm applies to this compound is a key question that warrants thorough investigation.
Future research should focus on identifying the specific sulfatases in human tissues that are capable of hydrolyzing this compound and characterizing their substrate specificity and kinetic parameters. Furthermore, understanding the physiological conditions and cellular microenvironments that favor deconjugation will be crucial. For instance, investigating whether inflammation or oxidative stress upregulates the activity of relevant sulfatases at sites of disease could provide significant insights into the targeted delivery of bioactive (-)-epicatechin.
Advanced Elucidation of the Full Spectrum of this compound Molecular Targets and Downstream Signaling Cascades
While the molecular targets and signaling pathways of (-)-epicatechin are being actively investigated, the direct biological activities of its major metabolite, this compound, remain largely unexplored. It is often assumed that the bioactivity resides solely with the aglycone, but this may be an oversimplification. The sulfate group significantly alters the physicochemical properties of the molecule, which could lead to distinct interactions with cellular components.
Recent in silico and in vitro studies have begun to explore the potential for epicatechin metabolites, as a group, to exert biological effects. For example, research suggests that various glucuronidated, sulfated, and methylated epicatechin metabolites may interact with and modulate the activity of DNA methyltransferases, suggesting a role in epigenetic regulation.
Future studies should employ a range of molecular and cellular biology techniques to systematically screen for the molecular targets of this compound. This could include binding assays with a wide array of proteins, such as receptors, enzymes, and transcription factors. Elucidating whether this compound itself, or only its deconjugated form, can modulate downstream signaling cascades involved in processes like inflammation, oxidative stress, and vascular function is a high-priority research area.
Development and Utilization of Physiologically Relevant In Vitro and Ex Vivo Models for Mechanistic Studies
To accurately dissect the mechanisms of action of this compound, it is imperative to utilize experimental models that closely mimic human physiology. While simple cell culture systems have their utility, they often lack the complexity of whole-organism metabolism and intercellular communication.
The human colon adenocarcinoma cell line, Caco-2, has been widely used as a model for intestinal absorption and metabolism of flavonoids. Studies with Caco-2 cells have shown that (-)-epicatechin can be metabolized to various conjugates, including sulfated forms. Similarly, human umbilical vein endothelial cells (HUVECs) and the human liver cancer cell line HepG2 have been used to investigate the cellular metabolism of (-)-epicatechin. These models have revealed that endothelial cells can contribute to the metabolism of (-)-epicatechin, though they may not take up its conjugated metabolites.
Future research should focus on developing and utilizing more sophisticated models, such as:
Co-culture systems: Combining different cell types (e.g., intestinal epithelial cells and immune cells) to better simulate the gut environment.
Organ-on-a-chip technology: Microfluidic devices that can replicate the structure and function of human organs, providing a more dynamic and physiologically relevant environment.
Ex vivo tissue models: Using isolated and perfused organs or tissues to study the metabolism and effects of this compound in a more integrated system.
These advanced models will be invaluable for investigating the absorption, metabolism, deconjugation, and cellular effects of this compound in a context that is more translatable to human health.
Exploration of the Impact of Stereochemical Configuration on this compound's Bioactivity and Metabolic Fate
Flavan-3-ols, including epicatechin, possess chiral centers, and their stereochemistry can significantly influence their biological activity and metabolic fate. The naturally occurring form is (-)-epicatechin, but (+)-epicatechin also exists. Research has shown that the stereochemical configuration of epicatechin profoundly affects the plasma concentrations and relative abundances of its metabolites.
For instance, the plasma concentration of this compound has been shown to be significantly higher after the consumption of (-)-epicatechin compared to (+)-epicatechin. This suggests that the enzymes involved in sulfation exhibit stereoselectivity.
It is crucial for future studies to systematically investigate the impact of stereochemistry on the bioactivity of this compound. This includes comparing the molecular interactions, cellular uptake, and downstream effects of the sulfated metabolites derived from both (-)-epicatechin and (+)-epicatechin. Such studies will provide a more nuanced understanding of the structure-activity relationships of these compounds and the importance of the stereochemical purity of flavanol sources.
Integration of Multi-Omics Approaches for a Holistic Understanding of this compound's Biological Roles
To move beyond a reductionist approach and gain a comprehensive understanding of the biological roles of this compound, the integration of multi-omics technologies is essential. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the molecular changes induced by this metabolite.
For example, transcriptomic analysis can reveal changes in gene expression in response to this compound exposure, identifying key pathways and regulatory networks that are modulated. Proteomics can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression. Metabolomics can map the broader metabolic shifts that occur in response to this compound.
By integrating data from these different "omics" layers, researchers can construct comprehensive models of the biological effects of this compound, from its initial molecular interactions to its ultimate physiological outcomes. This holistic approach will be instrumental in identifying novel biomarkers of exposure and effect, and in elucidating the complex mechanisms by which this key metabolite of dietary flavanols may contribute to human health.
Q & A
Q. What validated analytical methods are recommended for quantifying epicatechin-3'-sulfate in biological samples?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Validation should include precision (e.g., %CV <10%) and accuracy (e.g., %RE <10%) using quality control (QC) samples at low, medium, and high concentrations. For example, QC data for (-)-epicatechin-3'-sulfate showed %CV ≤9.3% and %RE ≤5.4% across concentrations (0.3–3.8 μM) . Include calibration curves with internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects.
Q. How do glucuronide and sulfate metabolites of (-)-epicatechin compare in human plasma after dietary intake?
- Methodological Answer : Post-consumption, (-)-epicatechin-3'-sulfate (28% of total metabolites) and glucuronides (33%) are predominant, with O-methyl sulfates contributing 33% (AUC0–24h). Use time-course plasma sampling and metabolite-specific quantification via UHPLC-MS/MS to differentiate isomers (e.g., 3'- vs. 4'-sulfation sites) . Stratify data by sex, as females exhibit higher metabolite concentrations (e.g., 1701 ± 305 nM vs. 1216 ± 295 nM in males) .
Q. What experimental controls are critical for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Sample handling : Immediate plasma separation, acidification (to prevent degradation), and storage at -80°C.
- Blinding : Use double-blinded protocols in clinical trials to minimize bias.
- Replication : Report inter- and intra-assay variability for all analytical methods. Reference guidelines from the Beilstein Journal of Organic Chemistry for compound characterization and data transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolite distribution between dietary intervention studies?
- Methodological Answer : Discrepancies (e.g., sulfate vs. glucuronide predominance) may arise from differences in cocoa dosage, gut microbiota variability, or analytical techniques. Conduct meta-analyses with standardized protocols (e.g., PICOT framework: Population, Intervention, Comparison, Outcome, Time) . Use mixed-effects models to account for covariates like BMI, diet, and genetic polymorphisms .
Q. What in vitro and in vivo models best elucidate the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?
- Methodological Answer :
- In vitro : Primary hepatocytes or transfected cell lines (e.g., HEK293 expressing sulfotransferases) to study sulfation kinetics.
- In vivo : Knockout rodent models (e.g., SULT1A1-deficient mice) to assess metabolite bioactivity.
- PK-PD integration : Use non-compartmental analysis (NCA) for AUC and Cmax calculations, coupled with endothelial function assays (e.g., flow-mediated dilation) .
Q. How can researchers address the stability challenges of this compound in long-term storage?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. For example, pre-clinical data suggest sulfate conjugates degrade 15–20% faster than glucuronides at 4°C. Implement lyophilization with cryoprotectants (e.g., trehalose) and validate stability using accelerated degradation protocols (ICH guidelines) .
Q. What strategies improve detection sensitivity for low-abundance this compound in complex matrices?
- Methodological Answer :
- Sample pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Ionization optimization : Electrospray ionization (ESI) in negative mode with source parameters tuned for sulfate detection (e.g., higher declustering potential).
- High-resolution MS : Orbitrap or Q-TOF systems for accurate mass (<5 ppm error) and isotopic pattern matching .
Methodological Frameworks
Q. How should researchers design a clinical trial to evaluate this compound as a biomarker of flavanol intake?
- Methodological Answer :
- PICOT framework :
- Population : Adults with cardiovascular risk factors (n=30–50).
- Intervention : Standardized cocoa extract (e.g., 500 mg flavanols/day).
- Comparison : Placebo (flavanol-free).
- Outcome : Plasma this compound AUC0–24h correlation with endothelial function.
- Time : 4-week intervention with crossover design .
- Statistical power : Use pilot data (e.g., 233 ± 60 nM Cmax) for sample size calculations.
Q. What bioinformatics tools are recommended for synthesizing heterogeneous data on this compound?
- Methodological Answer :
- Literature mining : NLP tools (e.g., SciBERT) to extract metabolite-disease associations from PubMed.
- Pathway analysis : KEGG or Reactome for mapping sulfation pathways.
- Data integration : Systematic reviews categorized by experimental design (e.g., RCTs vs. observational studies) .
Data Interpretation & Reporting
Q. How should contradictory findings between in vitro and in vivo studies on this compound bioactivity be addressed?
- Methodological Answer : In vitro models often lack physiological relevance (e.g., absence of phase II metabolism). Validate findings using humanized mouse models or microphysiological systems (e.g., organ-on-a-chip). Report limitations in the discussion section, emphasizing extrapolation challenges .
Q. What are best practices for reporting this compound data in compliance with journal guidelines?
- Methodological Answer :
- Experimental details : Provide synthesis protocols (e.g., sulfation enzyme sources), purity data (HPLC chromatograms, NMR), and QC results.
- Supplementary files : Upload raw MS spectra and statistical code (R/Python scripts) as hyperlinked supporting information .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
